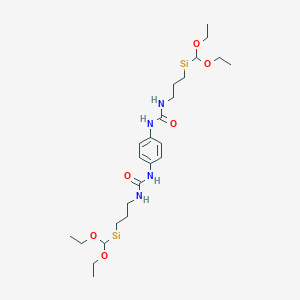
N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical reagent primarily used in molecular biotechnology and synthetic biology. This compound is particularly significant in the automated synthesis of modified oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves multiple steps. The process typically begins with the protection of the guanosine molecule’s hydroxyl groups using dimethoxytrityl (DMT) groups. This is followed by the methylation of the 2’-hydroxyl group and the acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents like iodine.
Substitution: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Coupling: The phosphoramidite group reacts with nucleophiles to form phosphite triesters, which are then oxidized to phosphodiesters.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole as an activator in acetonitrile.
Major Products
The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are essential for various research and therapeutic applications.
Scientific Research Applications
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Plays a crucial role in the development of nucleic acid-based therapeutics, including those targeting genetic disorders and cancers.
Industry: Utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques
Mechanism of Action
The primary mechanism of action of N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its incorporation into oligonucleotides during automated synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the oligonucleotide chain by one nucleotide. The DMT group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl group until it is removed under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylcytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-deoxy-2’-fluorocytidine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Uniqueness
N-Acetyl-5’-O-(4,4-dimethoxytrityl)-2’-O-methylguanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific modifications, which enhance the stability and binding affinity of the resulting oligonucleotides. The 2’-O-methyl modification provides resistance to nuclease degradation, while the N-acetyl and DMT groups offer selective protection during synthesis. These features make it particularly valuable for applications requiring high stability and specificity.
Properties
Molecular Formula |
C43H52N7O9P |
|---|---|
Molecular Weight |
841.9 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)/t35-,37-,38-,41-,60?/m1/s1 |
InChI Key |
FBABQKPBRXEHBT-USUFPPIWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
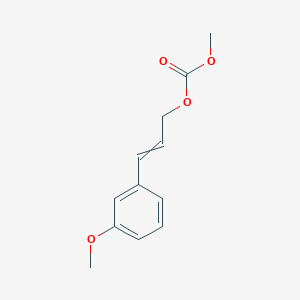
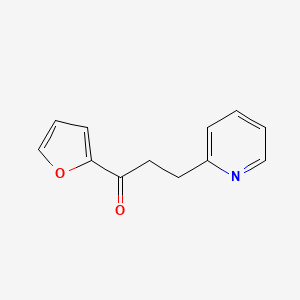



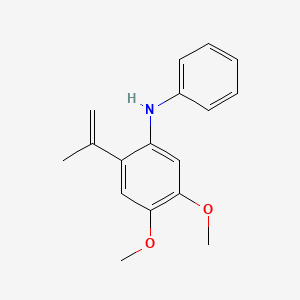
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)
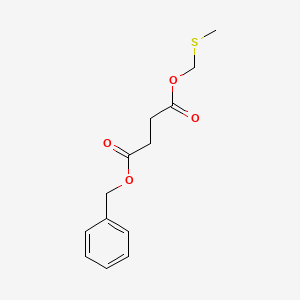
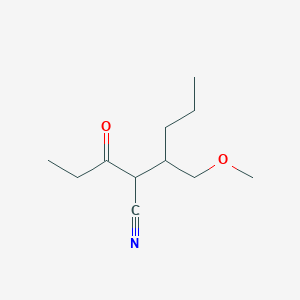
![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
